molecular formula C11H12O4 B2368089 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene CAS No. 22304-66-1

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene

Cat. No.: B2368089
CAS No.: 22304-66-1
M. Wt: 208.213
InChI Key: VTXPYYTZBSOMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene is an organic compound with the molecular formula C11H12O4. It is a derivative of benzene, featuring two acetyl groups, two hydroxyl groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene can be synthesized through several methods. One common approach involves the acetylation of 2,4-dihydroxy-3-methylbenzene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the acetylation reaction, and advanced purification techniques like column chromatography may be used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The acetyl groups can be reduced to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the acetyl groups can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar in having hydroxyl groups but lacks acetyl and methyl groups.

    Resorcinol (1,3-dihydroxybenzene): Similar in having hydroxyl groups but differs in the position of these groups and lacks acetyl and methyl groups.

    Hydroquinone (1,4-dihydroxybenzene): Similar in having hydroxyl groups but lacks acetyl and methyl groups.

Properties

IUPAC Name

1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-5-10(14)8(6(2)12)4-9(7(3)13)11(5)15/h4,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXPYYTZBSOMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.